molecular formula C8H4Cl2F2O2 B2467615 2,6-Dichloro-4-(difluoromethyl)benzoic acid CAS No. 2248362-07-2

2,6-Dichloro-4-(difluoromethyl)benzoic acid

Cat. No.: B2467615
CAS No.: 2248362-07-2
M. Wt: 241.01
InChI Key: FYWHPOQKADPCFO-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(difluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H4Cl2F2O2 and a molecular weight of 241.01 g/mol. This compound is known for its role as an intermediate in the synthesis of various agrochemicals. It is characterized by the presence of two chlorine atoms and a difluoromethyl group attached to a benzoic acid core.

Preparation Methods

The synthesis of 2,6-Dichloro-4-(difluoromethyl)benzoic acid typically involves several steps, including halogenation and fluorination reactions. . Industrial production methods often utilize catalytic processes to enhance yield and efficiency.

Chemical Reactions Analysis

2,6-Dichloro-4-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.

Scientific Research Applications

2,6-Dichloro-4-(difluoromethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets. The presence of chlorine and difluoromethyl groups enhances its reactivity and ability to form stable complexes with various substrates . These interactions can modulate biochemical pathways and influence the compound’s overall biological activity .

Comparison with Similar Compounds

2,6-Dichloro-4-(difluoromethyl)benzoic acid can be compared with similar compounds such as:

    2,6-Dichloro-4-(trifluoromethyl)benzoic acid: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and applications.

    2,3-Dichloro-6-(trifluoromethyl)benzoic acid: The position of the chlorine and trifluoromethyl groups differs, leading to variations in chemical behavior and uses.

Properties

IUPAC Name

2,6-dichloro-4-(difluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O2/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2,7H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWHPOQKADPCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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